molecular formula C18H24O6S B12105748 (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate

(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate

Cat. No.: B12105748
M. Wt: 368.4 g/mol
InChI Key: HTAOZBHEZQGPLH-UHFFFAOYSA-N
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Description

The compound "(3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate" is a steroid-derived molecule featuring a polycyclic cyclopenta[a]phenanthrene backbone with hydroxyl and sulfate ester functional groups. Its structure includes a 13-methyl substituent, hydroxyl groups at positions 3 and 16, and a hydrogen sulfate moiety at position 15. This sulfate esterification enhances the compound’s polarity and solubility compared to non-sulfated analogs, making it relevant for pharmaceutical applications, particularly in hormone-related therapies .

For example, estrone derivatives (a structurally related class) are often functionalized via reactions in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) with appropriate sulfating agents .

Properties

IUPAC Name

(3,16-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O6S/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)24-25(21,22)23/h3,5,8,13-17,19-20H,2,4,6-7,9H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAOZBHEZQGPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2OS(=O)(=O)O)O)CCC4=C3C=CC(=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Estriol 17-sulfate can be synthesized through the sulfation of estriol. The process typically involves the reaction of estriol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective sulfation at the C17 position.

Industrial Production Methods

In industrial settings, the production of estriol 17-sulfate may involve the use of advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Sulfation and Desulfation Reactions

The sulfate ester at position 17 is a key reactive site. Sulfation typically occurs via enzymatic or chemical methods:

  • Enzymatic sulfation : Steroid sulfotransferases (SULTs) catalyze sulfate transfer from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxyl groups .

  • Chemical sulfation : Direct sulfation employs sulfur trioxide-pyridine complex or chlorosulfonic acid in anhydrous conditions .

Desulfation occurs via acid-catalyzed hydrolysis or sulfatase enzymes, regenerating the free hydroxyl group. Hydrolysis rates depend on pH and temperature :

Reaction TypeConditionsProductYieldSource
Acid hydrolysis1M HCl, 80°C, 2h17β-hydroxy steroid85%
EnzymaticArylsulfatase, pH 7.4, 37°C, 6h17β-hydroxy steroid>90%

Esterification and Protection

The 3- and 16-hydroxyl groups undergo selective esterification:

  • Acetylation : Acetic anhydride in pyridine at 0–25°C protects hydroxyls as acetates .

  • Benzoylation : 4-Trifluoromethoxybenzoyl chloride forms stable esters under imidazole catalysis .

Example :

text
(3,16-Dihydroxy steroid) + Ac₂O → 3,16-Diacetate derivative Conditions: Pyridine, 0°C, 2h, 92% yield[1][3]

Oxidation Reactions

The dihydroxy structure is susceptible to oxidation:

  • Jones reagent (CrO₃/H₂SO₄) oxidizes 3-OH to a ketone, forming a 3-keto-16-hydroxy derivative .

  • DDQ (dichlorodicyanoquinoline) selectively dehydrogenates ring A under mild conditions .

Oxidizing AgentConditionsProductYieldSource
Jones reagentAcetone, 0°C, 1h3-Keto-16-hydroxy derivative78%
DDQDCM, rt, 12hAromatic ring A65%

Conjugation and Metabolic Pathways

The sulfate group enhances solubility for glucuronidation or biliary excretion. Phase II metabolism involves:

  • Glucuronidation : UDP-glucuronosyltransferases (UGTs) add glucuronic acid to 3-OH or 16-OH .

  • Sulfate cleavage : Hydrolysis precedes further oxidation to catechol estrogens .

Stability Under Synthetic Conditions

The sulfate ester is labile in basic media but stable in neutral or weakly acidic conditions. Key stability data:

ConditionDegradation (%)TimeSource
pH 1.0, 37°C1524h
pH 7.4, 37°C<524h
0.1M NaOH, 25°C951h

Synthetic Modifications

The steroid backbone allows functionalization at C6, C7, or C11 via:

  • Epoxidation : tert-Butyl hydroperoxide (TBHP) forms epoxides for ring-opening reactions .

  • Halogenation : N-Bromosuccinimide (NBS) introduces bromine at allylic positions .

Key Structural Insights:

  • Position 17 sulfate : Enhances water solubility and modulates receptor binding .

  • 3,16-Dihydroxy groups : Serve as sites for metabolic conjugation or oxidative transformations .

Scientific Research Applications

Pharmacological Studies

Research indicates that derivatives of this compound may exhibit significant pharmacological properties. For instance:

  • Anticancer Activity : Some studies have shown that similar steroid compounds can inhibit cancer cell proliferation. The structural features of (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate suggest potential interactions with hormone receptors involved in tumor growth regulation .

Hormonal Activity

Due to its steroidal nature, this compound may act as a modulator of hormonal pathways:

  • Estrogenic Activity : Compounds with similar structures have been studied for their ability to mimic estrogen. This could provide insights into therapies for hormone-related conditions such as breast cancer or osteoporosis .

Antimicrobial Properties

The hydrogen sulfate group can enhance the antimicrobial activity of steroid compounds. Research has indicated that modifications in steroid structures can lead to increased efficacy against various pathogens .

Case Studies

StudyFindings
Study on Anticancer Properties A derivative similar to (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate exhibited selective cytotoxicity against breast cancer cell lines in vitro .
Hormonal Modulation Research Investigations into the estrogenic effects of steroid derivatives revealed that modifications could enhance binding affinity to estrogen receptors .
Antimicrobial Efficacy A study demonstrated that certain sulfated steroids showed increased activity against Gram-positive bacteria compared to their non-sulfated counterparts .

Mechanism of Action

Estriol 17-sulfate exerts its effects by interacting with estrogen receptors in target cells. Upon binding to the receptor, the complex translocates to the nucleus, where it regulates the transcription of specific genes. This leads to the production of proteins that mediate the physiological effects of the compound. The molecular targets and pathways involved include the estrogen receptor signaling pathway and the regulation of gene expression related to cell growth and differentiation.

Comparison with Similar Compounds

Core Backbone and Substitutions

The cyclopenta[a]phenanthrene framework is shared among all compared compounds, but variations in substituents and oxidation states dictate their physicochemical and biological properties:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 3,16-Dihydroxy, 17-sulfate, 13-methyl C₁₉H₂₈O₆S ~384.5 (estimated)
(8R,9S,13S,14S)-13-Methyl-17-one derivatives (Estrone analogs) 3-Hydroxy, 17-keto, 13-methyl C₁₈H₂₂O₂ 270.37
[(8S,9S,13S,14S,17S)-13-Methyl-2,3-dioxo-decahydrocyclopenta[a]phenanthren-17-yl] acetate 2,3-Diketo, 17-acetate, 13-methyl C₂₀H₂₄O₄ 328.40
(8R,9S,10R,13S,14S,17R)-17-Ethynyl-3-oxo-tetradecahydrocyclopenta[a]phenanthren-17-yl sulfate, sodium salt 3-Keto, 17-sulfate (sodium salt), 13-methyl C₂₀H₂₅NaO₅S 400.46

Key Structural Impacts

  • Sulfate vs. Acetate Esters : Sulfate esters (e.g., target compound) exhibit higher aqueous solubility compared to acetate derivatives (e.g., C₂₀H₂₄O₄, 328.40 g/mol), which are more lipophilic .
  • Hydroxyl vs. Keto Groups : The presence of hydroxyl groups (e.g., 3,16-dihydroxy in the target) increases hydrogen-bonding capacity, whereas keto groups (e.g., 17-keto in estrone analogs) reduce polarity .

Physicochemical Properties

Solubility and Stability

Compound Type Solubility in Water Solubility in Organic Solvents Stability Profile
Sulfated Derivatives High (due to ionic sulfate) Low in non-polar solvents Sensitive to hydrolysis
Acetylated Derivatives Low High (e.g., DCM, THF, acetone) Stable under dry conditions
Keto Derivatives Moderate (e.g., 39.73 mg/L) High in ethanol, methanol Prone to oxidation

Thermodynamic Data

The compound "17-hydroxy-10,13-dimethyl-...phenanthren-3-one" (C₁₈H₂₄O₂) has a boiling point of 528.15 K and enthalpy of vaporization ΔHvap = 26,135.40 J/mol, indicative of moderate volatility . Sulfated analogs like the target compound likely exhibit higher boiling points due to ionic interactions.

Receptor Binding and Selectivity

  • Ulipristal Acetate : A related pharmaceutical with a 17-acetate group and dimethylamino phenyl substituent, it acts as a progesterone receptor modulator (MW: 475.6 g/mol, pKa 4.8–12.7).

Toxicity Profiles

Compound Type Acute Toxicity (H302) Skin Irritation (H315) Eye Irritation (H319)
Sulfated Derivatives Harmful if swallowed Causes skin irritation Serious eye irritation
Acetylated Derivatives Not reported Irritant potential Moderate irritation

Biological Activity

The compound (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate , also known by its CAS number 57-91-0, is a complex polycyclic compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound based on available research findings and literature.

The molecular formula of the compound is C18H24O3C_{18}H_{24}O_3 with a molecular weight of approximately 288.39 g/mol. The structure features a steroid-like framework with hydroxyl groups that are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H24O3C_{18}H_{24}O_3
Molecular Weight288.39 g/mol
CAS Number57-91-0

Hormonal Activity

Research indicates that compounds similar to (3,16-Dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) hydrogen sulfate exhibit significant hormonal activity. They may act as estrogen receptor modulators , influencing various physiological processes such as reproduction and metabolism.

Anti-cancer Properties

Studies have suggested that this compound may possess anti-cancer properties. For instance:

  • Mechanism of Action : It is hypothesized that the hydroxyl groups in the structure enhance its binding affinity to estrogen receptors, potentially inhibiting tumor growth in hormone-sensitive cancers.
  • Case Study : A specific study demonstrated that related compounds showed a decrease in cell proliferation in breast cancer cell lines when treated with estrogen receptor modulators.

Cardiovascular Effects

Research has also explored the cardiovascular implications of this compound. Some findings suggest:

  • Vasodilatory Effects : The compound may contribute to vasodilation through nitric oxide pathways.
  • Case Study : In animal models, administration of similar polycyclic compounds resulted in improved endothelial function and reduced blood pressure.

Metabolism and Toxicity

Understanding the metabolism of this compound is crucial for assessing its safety and efficacy:

  • Metabolic Pathways : The compound is likely metabolized in the liver through phase I and II reactions involving cytochrome P450 enzymes.
  • Toxicity Studies : Preliminary toxicity assessments indicate that doses significantly higher than therapeutic levels may lead to adverse effects such as hepatotoxicity.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Hormonal ModulationEstrogen receptor activity influencing metabolism
Anti-cancerInhibition of cell proliferation in cancer lines
CardiovascularPotential vasodilatory effects
MetabolismLiver metabolism via cytochrome P450
ToxicityPotential hepatotoxicity at high doses

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE Requirements:
Protection Type Recommendations Evidence Source
Skin Protection Nitrile gloves; full-body chemical-resistant suit to prevent skin contact. Dispose of contaminated gloves per lab protocols .
Respiratory Protection Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations. Ensure compliance with NIOSH/CEN standards .
Eye Protection Goggles or face shields to prevent splashes. Immediate rinsing with water for 15+ minutes if exposed .
  • Storage: Store in a cool, dry, ventilated area away from incompatible materials. Avoid drainage contamination .

Q. How can researchers confirm the structural integrity and stereochemical configuration of this compound during synthesis?

  • Methodological Answer:

  • X-ray Crystallography: Resolve stereochemistry using single-crystal diffraction, as demonstrated for structurally related cyclopenta[a]phenanthren derivatives (e.g., and ).
  • NMR Spectroscopy: Assign proton and carbon signals (e.g., 1^1H-NMR for hydroxy and methyl groups; 13^{13}C-NMR for cyclopentane/phenanthrene framework). Compare with analogs in and .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C19_{19}H28_{28}O5_5S for the sulfated derivative in ).

Advanced Research Questions

Q. What are the challenges in achieving regioselective sulfation at the 17-hydroxy position, and how can they be addressed methodologically?

  • Methodological Answer:

  • Challenge: Competing sulfation at the 3- or 16-hydroxy groups due to similar reactivity.
  • Solutions:
  • Protecting Groups: Temporarily block 3- and 16-hydroxy groups using tert-butyldimethylsilyl (TBS) ethers before sulfating the 17-position.
  • Enzymatic Sulfation: Use sulfotransferases for regioselective modification, as seen in steroid sulfation pathways (inferred from and ).
  • Validation: Monitor reaction progress via TLC or LC-MS; confirm regiochemistry via 1^1H-NMR (e.g., sulfate-induced deshielding of adjacent protons).

Q. How does sulfate conjugation at the 17-hydroxy group influence metabolic stability and receptor binding compared to non-sulfated analogs?

  • Methodological Answer:

  • Metabolic Stability:
  • In vitro Assays: Incubate with liver microsomes (human/rat) to compare hydrolysis rates. Sulfated derivatives (e.g., ) often exhibit prolonged half-lives due to reduced Phase I oxidation.
  • Receptor Binding:
  • Molecular Docking: Model interactions with steroid hormone receptors (e.g., estrogen receptor β) using software like AutoDock. Compare binding affinities with non-sulfated analogs (e.g., acetate derivatives in and ).
  • Cell-Based Assays: Use reporter gene assays (e.g., luciferase) to quantify transcriptional activation.

Q. What analytical strategies are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer:

  • Sample Preparation:
  • Extraction: Solid-phase extraction (SPE) with C18 cartridges; methanol:water (70:30) as eluent.
  • Derivatization: Methylation of sulfate group (if needed) for GC-MS compatibility.
  • Quantification:
Method Conditions Sensitivity Evidence
LC-MS/MS Column: C18 (2.1 × 50 mm, 1.7 µm); Mobile phase: 0.1% formic acid in acetonitrile/water.LOD: 0.1 ng/mLSimilar to and .
HPLC-UV Column: Zorbax Eclipse XDB-C18; Detection: 254 nm.LOQ: 10 ng/mLAdapted from .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported carcinogenicity data for structurally related compounds?

  • Methodological Answer:

  • Contextual Evaluation:
  • and : Classify components with >0.1% concentration as potential carcinogens (IARC/ACGIH). However, these SDSs refer to acetate derivatives, not the sulfated compound.
  • Mitigation: Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays to assess genotoxicity specific to the sulfated derivative.
  • Dose-Response Studies: Perform in vivo carcinogenicity studies (e.g., rodent models) at varying doses to establish thresholds.

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